N-benzyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
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Overview
Description
N-benzyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro linkage. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spiro compound.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a benzyl halide and a suitable base to facilitate the substitution.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include benzyl halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand the interaction of spiro compounds with biological targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide involves its interaction with specific molecular targets. The spiro linkage allows the compound to adopt unique conformations, which can enhance its binding affinity to certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: is compared with other spiro compounds such as spirooxindoles and spirocyclic lactams.
Unique Features: The unique spiro linkage and the presence of both benzyl and acetamide groups make this compound distinct. These features contribute to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-benzyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C23H25N3O2/c27-20(24-16-18-10-4-1-5-11-18)17-26-22(28)21(19-12-6-2-7-13-19)25-23(26)14-8-3-9-15-23/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,24,27) |
InChI Key |
BJSOQFPUZADDAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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